D-ALANINE (2,3-13C2)

D-amino acid oxidase metabolism chiral-specific metabolic tracing in vivo NMR spectroscopy

D-Alanine (2,3-13C2) is a stable isotope-labeled enantiopure D-amino acid in which the α-carbon (C-2) and methyl carbon (C-3) are substituted with 13C at ≥98 atom % isotopic enrichment. With a molecular formula of 13C2CH7NO2 and a molecular weight of 91.08 Da, it serves as a chiral-specific tracer for D-amino acid metabolism, bacterial peptidoglycan biosynthesis, and high-resolution 13C NMR spectroscopy.

Molecular Formula
Molecular Weight 91.08
Cat. No. B1580373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-ALANINE (2,3-13C2)
Molecular Weight91.08
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Alanine (2,3-13C2) – Stable Isotope-Labeled D-Amino Acid for Chiral-Specific Metabolic Tracing and NMR Structural Biology


D-Alanine (2,3-13C2) is a stable isotope-labeled enantiopure D-amino acid in which the α-carbon (C-2) and methyl carbon (C-3) are substituted with 13C at ≥98 atom % isotopic enrichment . With a molecular formula of 13C2CH7NO2 and a molecular weight of 91.08 Da, it serves as a chiral-specific tracer for D-amino acid metabolism, bacterial peptidoglycan biosynthesis, and high-resolution 13C NMR spectroscopy . Unlike its L-enantiomer counterpart L-Alanine (2,3-13C2), D-Alanine (2,3-13C2) is not incorporated into ribosomal protein synthesis in eukaryotes, enabling selective investigation of D-amino acid oxidase (DAAO)-dependent pathways, alanine racemase activity, and D-Ala-D-Ala ligase kinetics in both prokaryotic and mammalian systems .

Why D-Alanine (2,3-13C2) Cannot Be Replaced by L-Alanine (2,3-13C2), DL-Alanine (2,3-13C2), or Singly-Labeled D-Alanine Isotopologues


Generic substitution among alanine isotopologues and enantiomers introduces critical experimental confounds that compromise data interpretability. L-Alanine (2,3-13C2) enters canonical eukaryotic protein synthesis and the glucose-alanine cycle, whereas D-Alanine (2,3-13C2) is selectively metabolized via D-amino acid oxidase (DAAO) with a hepatic enrichment efficiency of 70% versus only 11% for the L-form . Racemic DL-Alanine (2,3-13C2) precludes chiral-specific pathway assignment in mixed microbial–mammalian systems, where D-alanine is exclusively incorporated into bacterial peptidoglycan and not into host proteins . Singly-labeled D-Alanine isotopologues (e.g., D-Ala-1-13C or D-Ala-3-13C) lack the 13C–13C scalar coupling signature (1JCC ≈ 41 Hz) essential for distinguishing intact carbon-skeleton transfer from de novo reassembly in NMR-based metabolic flux analysis . The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for D-Alanine (2,3-13C2) Versus Closest Analogs


Chiral-Specific Hepatic Enrichment: D-Alanine (2,3-13C2) Achieves 6.4-Fold Higher In Vivo Enrichment Than L-Alanine (2,3-13C2)

In a direct head-to-head comparison using 1H and 13C NMR spectroscopy in fasted rat liver, the enrichment of the hepatic alanine pool by infused D-[13C]alanine reached 70%, whereas L-[13C]alanine achieved only 11% enrichment under identical infusion conditions . This 6.4-fold differential arises because L-alanine is rapidly diluted by endogenous proteolytic flux and transamination equilibria, while D-alanine is metabolically compartmentalized to the DAAO pathway with slower turnover. Singly-labeled D-Ala-1-13C or D-Ala-3-13C cannot report on this compartmentalization because they lack the C-2/C-3 dual label required to distinguish intact molecule tracing from carbon scrambling.

D-amino acid oxidase metabolism chiral-specific metabolic tracing in vivo NMR spectroscopy

Intact 13C–13C Bond Tracking: D-Alanine (2,3-13C2) Enables Direct NMR Detection of Carbon-Skeleton Transfer via 1JCC = 41.1 Hz Satellites

The 2,3-13C2 labeling pattern produces a characteristic doublet signal in 13C NMR spectra due to one-bond 13C–13C scalar coupling (1JCC ≈ 41.1 Hz), which is absent from singly-labeled isotopologues such as D-Ala-1-13C or D-Ala-3-13C . In a rainbow smelt hepatic glycerol synthesis study, fish injected with L-[2,3-13C2]alanine showed clear 13C satellites (1JCC = 41.1 Hz) around glycerol resonances, providing definitive proof of intact two-carbon unit transfer from alanine to glycerol via glyceroneogenesis . In contrast, [2-13C]alanine yields only a singlet peak, and [1,2-13C2]alanine or uniformly-labeled [13C3]alanine produce distinct but different splitting patterns (doublet vs doublet-of-doublets, respectively) . The 2,3-13C2 pattern uniquely resolves whether the C2–C3 bond of alanine remains intact during metabolic conversion.

13C–13C scalar coupling NMR metabolic flux analysis intact carbon-skeleton tracing

Quantitative Gluconeogenesis Measurement in Human Neonates: 9.3% of Blood Glucose Derived from [2,3-13C2]Alanine at 8 Hours Postnatal

In the landmark clinical study by Frazer et al., constant infusion of [2,3-13C2]alanine into term human neonates enabled direct quantification of gluconeogenic flux: at 8 hours of age, 9.3 ± 2.3% of blood glucose was derived from alanine in appropriate-for-gestational-age (AGA) infants and 12.9 ± 2.4% in small-for-gestational-age (SGA) infants . Alanine flux, calculated from steady-state blood [2,3-13C2]alanine enrichment, was 16.6 ± 1.3 μmol·kg⁻¹·min⁻¹ in AGA infants . This methodology requires the 13C2 labeling pattern: the M+2 mass shift (Δm/z = +2) measured by gas chromatography-mass spectrometry distinguishes the intact [2,3-13C2]alanine-derived glucose from endogenous unlabeled glucose, a capability absent when using singly-labeled D-Ala-1-13C (M+1 only) in complex biological matrices with high natural-abundance background .

human neonatal gluconeogenesis stable isotope tracer methodology clinical metabolic research

D-Alanine as Bacterial Biomarker: 13C-Labeled D-Ala Exhibits 1.5–2× Slower Turnover (Half-Life 20–67 Days) Than Bacterial PLFAs (13–33 Days) in Sediment

In a 4.5-month in situ 13C-labeling study of intertidal sediment, the half-life of 13C in D-alanine (derived from bacterial peptidoglycan) was 20–67 days, compared to 13–33 days for bacteria-specific phospholipid-derived fatty acids (PLFAs), representing a 1.5- to 2-fold slower turnover . After 4.5 months, D-alanine showed relatively strong retention of 13C compared to other bacterial biomarkers, providing direct evidence that peptidoglycan accumulates during bacterial biomass degradation in sediments . Because D-alanine is exclusive to bacterial peptidoglycan (absent in archaea and eukaryotes), 13C-labeled D-alanine serves as a domain-specific biomarker. L-Alanine or DL-alanine tracers cannot provide this specificity, as L-alanine is ubiquitous in all proteomes. Singly-labeled D-alanine isotopologues lack the dual-13C signature needed for high-confidence compound-specific isotope analysis in complex environmental matrices .

microbial peptidoglycan tracing environmental stable isotope probing bacterial biomarker persistence

Enantiomeric Purity and Isotopic Enrichment: D-Alanine (2,3-13C2) Matches L-Alanine (2,3-13C2) Specifications (99 atom % 13C) While Providing Exclusive D-Chirality Unavailable in Racemic DL-Alanine (2,3-13C2)

D-Alanine (2,3-13C2) is commercially available with isotopic enrichment of ≥98 atom % 13C at both C-2 and C-3 positions and chemical purity ≥98%, matching the specifications of the widely-used L-Alanine (2,3-13C2) standard (CLM-2734, Cambridge Isotope Laboratories: 99 atom % 13C, 99% CP) . In contrast, racemic DL-Alanine (2,3-13C2) (CAS 70753-82-1, Sigma-Aldrich 485578: 99 atom % 13C, melting point 289 °C dec.) contains an equimolar mixture of D- and L-enantiomers . While isotopically equivalent, DL-Alanine (2,3-13C2) precludes chirally-resolved metabolic tracing because both enantiomers contribute to the 13C signal without discrimination. Enantiopure D-Alanine (2,3-13C2) synthesized by the Kerr–Ott six-step procedure from acetic-13C2 acid yields 37–38% optically active product with confirmed D-configuration . Procurement of the D-enantiomer ensures experimental designs requiring chiral specificity (bacterial cell wall labeling, DAAO assays, D-Ala-D-Ala ligase kinetics) are not confounded by L-alanine background.

enantiopure stable isotope standard chiral tracer procurement isotopic enrichment specification

D-Alanine-D-Alanine Ligase vs. Alanine Racemase Differential Inhibition Resolved by Dual-Labeled Alanine Tracing in Mycobacterium tuberculosis

In a metabolomics study using doubly labeled 13C α-carbon-2H L-alanine as a metabolic probe, D-alanine:D-alanine ligase (Ddl) was shown to be more strongly inhibited than alanine racemase (Alr) at equivalent D-cycloserine (DCS) concentrations in M. tuberculosis . This study exemplifies the principle that dual-labeling strategies, such as the 2,3-13C2 pattern, are critical for simultaneously tracking racemase (L→D conversion) and ligase (D-Ala-D-Ala dimerization) activities in a single experiment. D-Alanine (2,3-13C2) is the direct substrate for Ddl, and when coupled with complementary labeled L-alanine tracers, enables quantitative dissection of flux through both arms of the D-alanine branch of peptidoglycan biosynthesis. Singly-labeled probes (e.g., D-Ala-1-13C) cannot independently resolve the positional fate of both C-2 and C-3 carbons in the D-Ala-D-Ala dipeptide product .

antibacterial target engagement D-Ala-D-Ala ligase Mycobacterium tuberculosis cell wall

High-Impact Application Scenarios for D-Alanine (2,3-13C2) Derived from Quantitative Evidence


D-Amino Acid Oxidase (DAAO) Activity Assays and Inhibitor Screening in Mammalian Tissues

D-Alanine (2,3-13C2) is the preferred substrate for DAAO activity measurements because its 6.4-fold higher hepatic enrichment compared to L-alanine (70% vs 11%) ensures robust signal detection in tissue homogenates and in vivo MRS studies . The dual 13C labels at C-2 and C-3 provide a characteristic doublet NMR signal (1JCC = 41.1 Hz) that distinguishes intact D-alanine from its DAAO-generated metabolite pyruvate without interference from endogenous L-alanine pools . This application directly leverages the enantiomer-specific metabolic compartmentalization and NMR detectability established in Sections 3.1 and 3.2.

Bacterial Peptidoglycan Biosynthesis Tracing and Antibiotic Target Engagement Studies

In Mycobacterium tuberculosis and other pathogenic bacteria, D-Alanine (2,3-13C2) serves as the direct metabolic precursor for D-Ala-D-Ala ligase (Ddl), enabling quantitative tracking of peptidoglycan precursor synthesis via LC-MS or NMR . The enantiopure D-configuration ensures exclusive incorporation into the bacterial cell wall, avoiding the dilution artifact inherent in racemic DL-Alanine (2,3-13C2) where only 50% of the labeled material enters the D-alanine branch . Coupled with complementary L-alanine tracers, the 2,3-13C2 pattern resolves alanine racemase (Alr) and Ddl fluxes simultaneously, as demonstrated in D-cycloserine mode-of-action studies .

Environmental Stable Isotope Probing (SIP) for Bacterial Community Carbon Flow Analysis

D-Alanine (2,3-13C2) enables domain-specific 13C tracing of bacterial peptidoglycan in complex environmental matrices (soils, sediments, marine systems). The 1.5–2× slower turnover of 13C in D-alanine (half-life 20–67 days) compared to phospholipid fatty acids (13–33 days) provides a longer detection window for retrospective carbon flow analysis . The 13C2 labeling signature yields an M+2 mass shift by GC-MS or distinctive 13C–13C satellite peaks by NMR, providing higher analytical specificity than singly-labeled tracers against the natural-abundance 13C background of environmental samples . This application uniquely exploits the bacterial exclusivity and environmental persistence quantified in Section 3.4.

Clinical Neonatal Gluconeogenesis Assessment Using Stable Isotope Tracer Methodology

Building on the validated clinical protocol of Frazer et al., D-Alanine (2,3-13C2) can be employed in pediatric metabolic research to quantify gluconeogenic pathway integrity in preterm, SGA, or metabolically compromised newborns . The M+2 mass shift of glucose derived from [2,3-13C2]alanine provides >100-fold reduction in natural-abundance 13C interference compared to M+1 singly-labeled tracers, enabling accurate flux measurements at tracer doses as low as 1–2 μmol·kg⁻¹·min⁻¹ . The established alanine flux baseline of 16.6 ± 1.3 μmol·kg⁻¹·min⁻¹ in AGA infants serves as a reference for interventional studies .

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